molecular formula C11H11ClO2 B13162309 (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid

(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid

Cat. No.: B13162309
M. Wt: 210.65 g/mol
InChI Key: CMIKETAYGDWMJA-RMKNXTFCSA-N
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Description

(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid typically involves the condensation of 3-chlorobenzaldehyde with butanoic acid derivatives under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2E)-2-[(4-Chlorophenyl)methylidene]butanoic acid
  • (2E)-2-[(3-Bromophenyl)methylidene]butanoic acid
  • (2E)-2-[(3-Methylphenyl)methylidene]butanoic acid

Uniqueness: The presence of the 3-chlorophenyl group in (2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid imparts unique chemical and physical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H11ClO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7H,2H2,1H3,(H,13,14)/b9-6+

InChI Key

CMIKETAYGDWMJA-RMKNXTFCSA-N

Isomeric SMILES

CC/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O

Canonical SMILES

CCC(=CC1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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